Mutant EGFR Selectivity Profiling: 3-Chloro-2-fluoroaniline vs. 3-Chloro-4-fluoroaniline Motif
The 3-chloro-2-fluorophenyl substitution pattern is a critical pharmacophore for inhibiting activating EGFR mutants (e.g., L858R, T790M) over wild-type EGFR. Patent US20160340342A1 explicitly claims compounds bearing the 4-[(3-chloro-2-fluorophenyl)amino]-7-methoxyquinazolin-6-yl scaffold, demonstrating inhibitory activity against mutant EGFR. In contrast, the 3-chloro-4-fluorophenyl isomer (CAS 912556-91-3) is primarily described as a synthetic intermediate for gefitinib, which targets wild-type EGFR, indicating a divergent selectivity profile . While direct IC50 values for the title compound are not disclosed, the patent's focus on this specific regioisomer for mutant forms highlights its differentiated biological relevance [1].
| Evidence Dimension | EGFR mutant vs wild-type selectivity potential |
|---|---|
| Target Compound Data | Core scaffold claimed for inhibiting activating mutant forms of EGFR (L858R, T790M) per US20160340342A1 |
| Comparator Or Baseline | 4-[(3-Chloro-4-fluorophenyl)amino]-6-(3-chloropropoxy)-7-methoxyquinazoline (CAS 912556-91-3), marketed as a Gefitinib intermediate targeting wild-type EGFR |
| Quantified Difference | Qualitative difference in patent-indicated therapeutic target (mutant-selective vs. wild-type); IC50 data proprietary/not directly comparable |
| Conditions | Biochemical and cellular assays for EGFR mutant forms as described in patent US20160340342A1 |
Why This Matters
For research programs targeting drug-resistant EGFR mutations, the 2-fluoro regioisomer scaffold is mechanistically aligned with mutant-selective inhibition, reducing the risk of pursuing a scaffold that preferentially inhibits wild-type EGFR.
- [1] Zheng, X., et al. (2016). Quinazoline Inhibitors of Activating Mutant Forms of Epidermal Growth Factor Receptor. US20160340342A1. View Source
